molecular formula C23H18N2O5S B2823898 4-hydroxy-2-oxo-3-(phenylsulfonyl)-N-(m-tolyl)-1,2-dihydroquinoline-7-carboxamide CAS No. 892741-14-9

4-hydroxy-2-oxo-3-(phenylsulfonyl)-N-(m-tolyl)-1,2-dihydroquinoline-7-carboxamide

Cat. No. B2823898
CAS RN: 892741-14-9
M. Wt: 434.47
InChI Key: NLQYVAKUGGKITP-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-3-(phenylsulfonyl)-N-(m-tolyl)-1,2-dihydroquinoline-7-carboxamide is a useful research compound. Its molecular formula is C23H18N2O5S and its molecular weight is 434.47. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

A study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds related to 4-hydroxy-2-oxo-3-(phenylsulfonyl)-N-(m-tolyl)-1,2-dihydroquinoline-7-carboxamide, which were screened for in vitro antibacterial and antifungal activities. These compounds were tested against various pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).

Potential in Cystic Fibrosis Treatment

Suen et al. (2006) described the synthesis of sulfamoyl-4-oxoquinoline-3-carboxamides, including derivatives of the compound , for correcting defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This suggests potential applications in treating cystic fibrosis (Suen et al., 2006).

Applications in Medicinal Chemistry

The compound's derivatives have been associated with pharmacological activities like antibacterial and antiviral properties. Batalha et al. (2019) conducted a study on the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a similar compound, illustrating its relevance in medicinal chemistry (Batalha et al., 2019).

Anticancer Potential

A study by Ravichandiran et al. (2019) synthesized derivatives of 1,4-naphthoquinone, which included phenylaminosulfanyl moieties similar to the subject compound. These derivatives displayed potent cytotoxic activity against various cancer cell lines, indicating the potential of such compounds in cancer treatment (Ravichandiran et al., 2019).

Antimicrobial Activity

Patel (2009) synthesized a compound closely related to this compound and tested its antimicrobial activity, demonstrating its potential in fighting bacterial infections (Patel, 2009).

properties

IUPAC Name

3-(benzenesulfonyl)-4-hydroxy-N-(3-methylphenyl)-2-oxo-1H-quinoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-14-6-5-7-16(12-14)24-22(27)15-10-11-18-19(13-15)25-23(28)21(20(18)26)31(29,30)17-8-3-2-4-9-17/h2-13H,1H3,(H,24,27)(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQYVAKUGGKITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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